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molecular formula C11H8BrCl B8667914 6-Bromo-1-(chloromethyl)naphthalene

6-Bromo-1-(chloromethyl)naphthalene

Cat. No. B8667914
M. Wt: 255.54 g/mol
InChI Key: FXBSPTMCLZCDSP-UHFFFAOYSA-N
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Patent
US03932452

Procedure details

A 39.5 g (0.167 mole) portion of 2-bromo-5-(hydroxymethyl)-naphthalene in 300 ml of chloroform was treated at 0°-5° over 0.3 hours with 75 ml (123 g, 1.03 mole) of SOCl2. The reaction mixture was allowed to warm to room temperature over 0.5 hours, heated to reflux over 0.2 hours, and allowed to cool slowly to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was taken up in 150 ml of benzene and again concentrated under reduced pressure to give 43 g (100%) of a light yellow oil which crystallized, m.p. 73°-76°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:12]O)[CH:3]=1.O=S(Cl)[Cl:16]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:12][Cl:16])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=CC=CC(=C2C=C1)CO
Name
Quantity
75 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 0.2 hours
Duration
0.2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC=CC(=C2C=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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